molecular formula C6H6ClNO2S2 B13147528 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride

5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride

Cat. No.: B13147528
M. Wt: 223.7 g/mol
InChI Key: PTSXOXODNZZRGY-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentane derivative with a thiazole precursor in the presence of a sulfonyl chloride reagent. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the design of inhibitors for specific enzymes and receptors .

Industry: The compound is also utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The presence of the sulfonyl chloride group in 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo substitution reactions with various nucleophiles expands its utility in creating diverse chemical entities .

Properties

Molecular Formula

C6H6ClNO2S2

Molecular Weight

223.7 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO2S2/c7-12(9,10)6-8-4-2-1-3-5(4)11-6/h1-3H2

InChI Key

PTSXOXODNZZRGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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